
1,1-Diphenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenylhexan-3-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a hexane chain, with a carbonyl group on the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenylhexan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}6\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}6\text{H}{11} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1-Diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antitussive effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenylhexan-3-one involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are thought to be mediated through interactions with opioid receptors, similar to other compounds in the methadone series. The compound’s structure allows it to bind to these receptors, modulating pain perception and providing relief.
Comparación Con Compuestos Similares
1,1-Diphenylhexan-3-one can be compared to other similar compounds, such as:
6-Piperidino-4,4-diphenylhexan-3-one: This compound has a piperidine group, which enhances its pharmacological activity.
Ethyl 1,1-Diphenyl-3-piperidinopropyl Sulfone: This compound has a sulfone group, which affects its chemical properties and biological activity.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
4909-19-7 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1,1-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O/c1-2-9-17(19)14-18(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13,18H,2,9,14H2,1H3 |
Clave InChI |
NNBSWISPRFQQPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


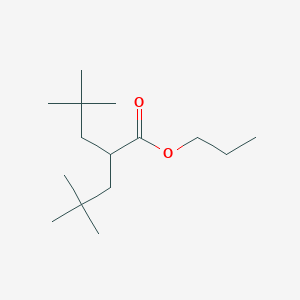

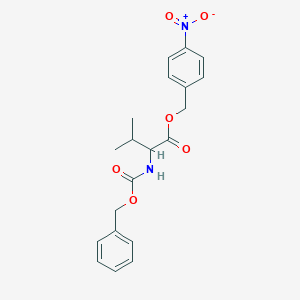

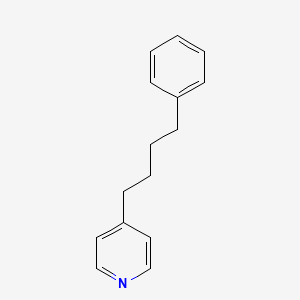

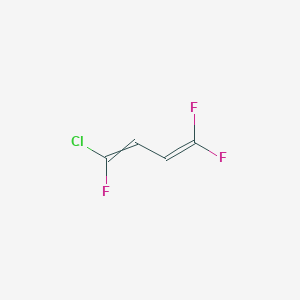
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)

![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)
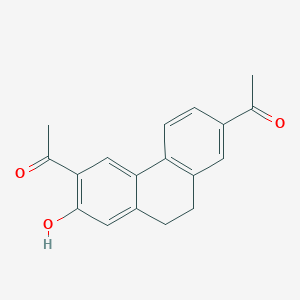
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
